An In-Depth Technical Guide to 7-Ethenyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 7-Ethenyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and the ability to participate in various intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide focuses on a specific, yet increasingly important derivative: 7-Ethenyl-1H-indole, also known as 7-vinyl-1H-indole. The introduction of the vinyl group at the 7-position of the indole ring offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecules and potential drug candidates. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and emerging applications of 7-Ethenyl-1H-indole, with a focus on its relevance in the pharmaceutical landscape.
Core Molecular Attributes of 7-Ethenyl-1H-indole
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N | Calculated |
| Molecular Weight | 143.19 g/mol | Calculated |
| Common Synonyms | 7-Vinyl-1H-indole | N/A |
Note: The lack of a dedicated CAS number suggests that 7-Ethenyl-1H-indole may be a novel or less-commercially available compound, often synthesized as an intermediate for further reactions.
Synthesis Strategies for 7-Ethenyl-1H-indole
The synthesis of 7-Ethenyl-1H-indole can be approached through several modern organic chemistry methodologies, primarily involving the introduction of the vinyl group onto a pre-existing indole scaffold. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds. The Heck reaction, in particular, is well-suited for the vinylation of aryl halides.
Conceptual Workflow: Heck Coupling
Figure 1: Conceptual workflow for the synthesis of 7-Ethenyl-1H-indole via a Heck cross-coupling reaction.
Detailed Protocol: Heck Vinylation of 7-Iodo-1H-indole
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-iodo-1H-indole (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq).
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Solvent and Reagents: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile. Subsequently, add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq).
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Vinylating Agent: Introduce the vinylating agent. For a direct Heck reaction, the flask can be charged with ethylene gas at a specific pressure. Alternatively, a vinylboronic acid derivative or vinyltributyltin can be used in a Stille or Suzuki-type coupling, respectively.
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Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 7-Ethenyl-1H-indole.
Self-Validation: The success of the synthesis can be validated by spectroscopic methods. The appearance of vinyl proton signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum, along with the correct molecular ion peak in the mass spectrum, confirms the formation of the desired product.
Spectroscopic Characterization
The structural elucidation of 7-Ethenyl-1H-indole relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, the expected spectral features can be predicted based on the analysis of similar indole derivatives.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Ethenyl-1H-indole
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~8.1 | br s | - |
| H-2 | ~7.2 | t | ~2.5 |
| H-3 | ~6.5 | t | ~2.5 |
| H-4 | ~7.6 | d | ~8.0 |
| H-5 | ~7.1 | t | ~7.5 |
| H-6 | ~7.4 | d | ~7.0 |
| -CH=CH₂ (α-H) | ~7.0 | dd | ~17.5, 11.0 |
| =CH₂ (β-H, trans) | ~5.8 | d | ~17.5 |
| =CH₂ (β-H, cis) | ~5.3 | d | ~11.0 |
| ¹³C NMR (Predicted) | δ (ppm) |
| C-2 | ~124 |
| C-3 | ~102 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~121 |
| C-6 | ~123 |
| C-7 | ~130 |
| C-7a | ~135 |
| -CH=CH₂ | ~136 |
| =CH₂ | ~115 |
Rationale behind Predictions: The predicted chemical shifts are based on the known electronic effects of the vinyl group and the inherent chemical shifts of the indole ring system. The vinyl group is expected to deshield the adjacent aromatic protons and carbons. The characteristic splitting patterns of the vinyl protons provide a clear diagnostic tool for confirming the presence of this functional group.
The Role of 7-Ethenyl-1H-indole in Drug Discovery
The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The strategic placement of a vinyl group at the 7-position of the indole ring provides a reactive handle for further molecular elaboration, enabling the exploration of new chemical space in drug discovery programs.
Signaling Pathway and Target Interaction (Hypothetical)
While specific biological data for 7-Ethenyl-1H-indole is limited, its derivatives can be designed to interact with various biological targets. For instance, the vinyl group can act as a Michael acceptor or be further functionalized to introduce pharmacophoric features that modulate the activity of kinases, proteases, or other enzymes implicated in disease pathways.
Figure 2: A conceptual diagram illustrating the potential role of 7-Ethenyl-1H-indole as a scaffold in the development of targeted therapeutics.
Application in the Synthesis of Bioactive Molecules
The vinyl group of 7-Ethenyl-1H-indole can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. These include:
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Diels-Alder Reactions: The vinyl group can act as a dienophile, enabling the construction of fused ring systems.
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Michael Additions: The vinyl group can serve as a Michael acceptor for the introduction of various nucleophiles.
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Metathesis Reactions: Olefin metathesis provides a powerful method for the formation of new carbon-carbon double bonds.
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Oxidative Cleavage: The double bond can be cleaved to yield an aldehyde, which can then be used in a variety of subsequent reactions.
The ability to perform these transformations makes 7-Ethenyl-1H-indole a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery. The indole core itself is known to be a key pharmacophore in many approved drugs, and the 7-vinyl substituent offers a novel vector for exploring structure-activity relationships.[1]
Conclusion and Future Perspectives
7-Ethenyl-1H-indole represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through robust and scalable palladium-catalyzed cross-coupling reactions, provides access to a versatile scaffold. The presence of the vinyl group at the 7-position opens up a plethora of possibilities for further chemical diversification, enabling the creation of novel indole derivatives with potentially enhanced pharmacological profiles. As the demand for new and effective therapeutic agents continues to grow, the exploration of unique chemical scaffolds like 7-Ethenyl-1H-indole will be crucial. Future research in this area should focus on the development of efficient and diverse synthetic methodologies, comprehensive characterization of its physicochemical and biological properties, and the systematic exploration of its derivatives as potential drug candidates against a range of diseases.
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